2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group and a carbamoyl group on the pyrazole ring, along with a propanoic acid side chain, makes this compound unique and versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The presence of the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
- 4-Amino-3-carbamoyl-1H-pyrazole
- 3-Amino-4-carbamoyl-1H-pyrazole
Comparison: Compared to similar compounds, 2-(4-Amino-3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both an amino group and a carbamoyl group on the pyrazole ring, along with a propanoic acid side chain.
Properties
Molecular Formula |
C7H10N4O3 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(4-amino-3-carbamoylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N4O3/c1-3(7(13)14)11-2-4(8)5(10-11)6(9)12/h2-3H,8H2,1H3,(H2,9,12)(H,13,14) |
InChI Key |
XOAICGDZJPAVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
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